

Technical Characterization Guide: 2-(4-Isopropylphenoxy)butanoyl Chloride

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Compound of Interest

Compound Name:	2-(4-Isopropylphenoxy)butanoyl chloride
CAS No.:	1160257-58-8
Cat. No.:	B1393897

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Executive Summary & Structural Context

2-(4-Isopropylphenoxy)butanoyl chloride is a highly reactive electrophilic intermediate, primarily utilized in the synthesis of fibrates-class pharmaceuticals (PPAR

agonists) and agrochemical herbicides. Structurally, it consists of a butyric acid backbone substituted at the

-position with a para-isopropylphenoxy moiety.

The conversion of the parent carboxylic acid to this acyl chloride is a critical activation step, enabling subsequent Friedel-Crafts acylations or esterifications. However, its high susceptibility to hydrolysis requires rigorous moisture exclusion during spectroscopic analysis. This guide defines the spectroscopic "fingerprint" required to validate the identity and purity of this intermediate, distinguishing it from its hydrolyzed precursor, 2-(4-isopropylphenoxy)butyric acid.

Chemical Identity[1][2]

- IUPAC Name: 2-[4-(propan-2-yl)phenoxy]butanoyl chloride

- Molecular Formula:
- Molecular Weight: 240.73 g/mol
- Key Functional Group: Acyl Chloride (-COCl)
- Reactivity Profile: Moisture-sensitive; lachrymator; corrosive.

Synthesis & Activation Workflow

To understand the spectroscopic impurities, one must understand the synthesis. The standard generation involves the reaction of the parent acid with thionyl chloride (

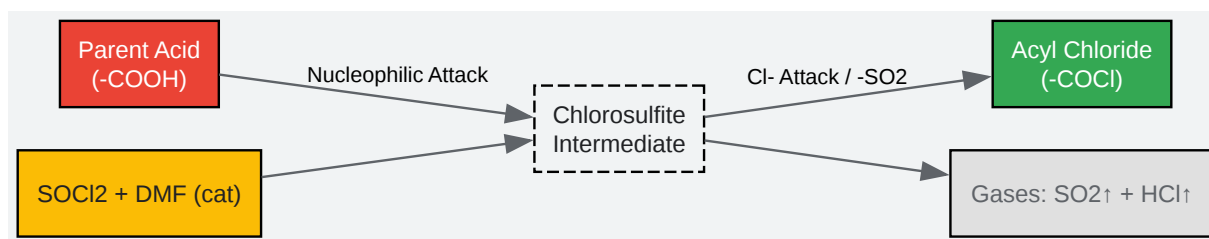
) or oxalyl chloride (

), often catalyzed by DMF.

Experimental Protocol: In Situ Generation for Analysis

- Charge: Place 1.0 eq of 2-(4-isopropylphenoxy)butyric acid in a flame-dried round-bottom flask under
.
.
- Solvent: Dissolve in anhydrous dichloromethane (DCM) or use neat if scaling up.
- Activation: Add 1.2 eq of Thionyl Chloride () dropwise. Add 1 drop of DMF as a catalyst.
- Reflux: Heat to reflux (40°C) for 2-3 hours until gas evolution (,) ceases.
- Isolation: Remove excess
under reduced pressure. Do not perform aqueous workup.
- Sampling: Dissolve the residue immediately in anhydrous

(stored over 4Å molecular sieves) for NMR analysis.



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Figure 1: Activation pathway from carboxylic acid to acyl chloride. Note the evolution of gases which drives the equilibrium forward.

Spectroscopic Characterization

The following data represents the definitive spectral signature of the target molecule. The most critical quality attribute is the absence of the parent acid signals.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm conversion. The carbonyl shift is diagnostic.^[1]

Vibration Mode	Frequency ()	Intensity	Structural Assignment
C=O[2] Stretch	1795 – 1810	Strong	Acyl Chloride Carbonyl (Diagnostic)
C=O Stretch (Impurity)	1705 – 1725	Medium	Residual Carboxylic Acid (Hydrolysis)
C-H Stretch (Ar)	3030 – 3060	Weak	Aromatic Ring Protons
C-H Stretch (Alk)	2870 – 2960	Strong	Isopropyl & Butyl Chain
C=C Ring Stretch	1510, 1610	Strong	1,4-Disubstituted Benzene

Analyst Note: A shift from ~1710

(acid dimer) to ~1800

confirms the formation of the acid chloride. The high wavenumber is due to the inductive electron-withdrawing effect of the chlorine atom and the suppression of resonance delocalization.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:

(Anhydrous)

The spectrum is characterized by a para-substituted aromatic system, an isopropyl group, and the distinctive ethyl side chain at the chiral center.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
Ar-H (a)	7.10 – 7.15	Doublet ()	2H	Aromatic (meta to ether)
Ar-H (b)	6.80 – 6.85	Doublet ()	2H	Aromatic (ortho to ether)
-CH	4.85 – 5.05	Triplet / dd	1H	CH adjacent to COCl (Diagnostic)
iPr-CH	2.80 – 2.90	Septet	1H	Methine of Isopropyl group
-CH	1.95 – 2.10	Multiplet	2H	Methylene of butanoyl chain
iPr-CH	1.20 – 1.25	Doublet	6H	Methyls of Isopropyl group
-CH	1.05 – 1.10	Triplet	3H	Terminal Methyl of butanoyl chain

Critical Distinction: The

-proton signal (attached to the ether oxygen and the carbonyl) is the most sensitive probe. In the parent acid, this proton typically appears at 4.60 – 4.70 ppm. In the acyl chloride, the deshielding effect of the -COCl group shifts this signal downfield to ~4.90 – 5.00 ppm.

Carbon-13 NMR (C-NMR)

- Carbonyl (C=O): 172.0 – 175.0 ppm. (Distinct from acid ~178-180 ppm).
- Aromatic C-O: ~155.0 ppm.
- Aromatic C-Alkyl: ~142.0 ppm.

- -Carbon: ~82.0 – 85.0 ppm (Deshielded by Oxygen and Cl).

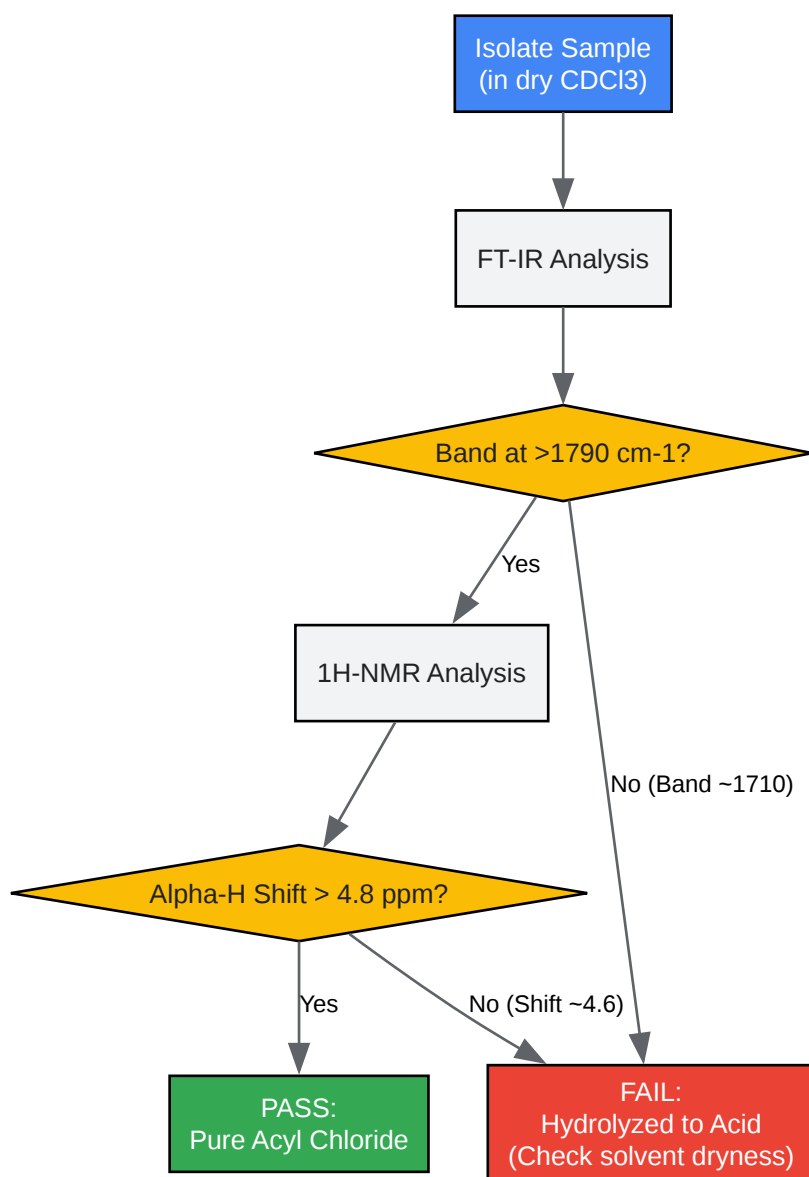
Mass Spectrometry (EI-MS)

Acyl chlorides are unstable under standard EI conditions and often fragment.

- Molecular Ion (): 240/242 (3:1 ratio due to). Often weak or absent.
- Base Peak: m/z 205 ()
 . The acylium ion is the most stable fragment.
- Tropylium Derivative: m/z 163 (Loss of propene/ketene fragments from the phenoxy chain).

Quality Control & Analytical Logic

When analyzing this intermediate, the primary failure mode is hydrolysis back to the acid due to wet solvents or atmospheric moisture.



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Figure 2: Analytical decision tree for validating the integrity of the acyl chloride.

References

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Sources

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- [2. uomustansiriyah.edu.iq](http://uomustansiriyah.edu.iq) [uomustansiriyah.edu.iq]
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